molecular formula C13H22N2O3 B8756637 3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 9-methyl-7-oxo-, 1,1-dimethylethyl ester

3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 9-methyl-7-oxo-, 1,1-dimethylethyl ester

Cat. No. B8756637
M. Wt: 254.33 g/mol
InChI Key: LUEXHAXZRPWKEQ-UHFFFAOYSA-N
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Patent
US07427613B2

Procedure details

(4Benzyl-6-ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester (Patent WO 92/05174) (71.0 g, 0.196 mol) was dissolved in MeOH (400 mL). TFA (77.8 mL, 1.02 mol) was added and the flask was purged with nitrogen. Pd/C (10%, 50% moisture, 3.6 g) was added. The flask was closed and purged with hydrogen (3×). After 1 day, the mixture was filtered through celite and washed with MeOH. The solvent was removed under reduced pressure and the foamy residue (92.7 g) was dried under high vacuum. A sol. of tBuOK (117.2 g, 1.04 mol) in toluene (3.07 L) was heated to reflux. A sol. of the crude piperazine formerly obtained, dissolved in THF (300 mL), was added dropwise over 50 min.
Name
(4Benzyl-6-ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester
Quantity
71 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
77.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
117.2 g
Type
reactant
Reaction Step Three
Quantity
3.07 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[CH2:5][CH:6]1[CH2:11][N:10]([CH2:12]C2C=CC=CC=2)[CH2:9][CH:8]([CH2:19][C:20]([O:22]CC)=O)[N:7]1[CH3:25])C.C(O)(C(F)(F)F)=[O:28].[C:34]([O:38][K])([CH3:37])([CH3:36])[CH3:35]>CO.C1(C)C=CC=CC=1>[C:34]([O:38][C:12]([N:10]1[CH2:11][CH:6]2[N:7]([CH3:25])[CH:8]([CH2:19][C:20](=[O:22])[CH2:5]2)[CH2:9]1)=[O:28])([CH3:37])([CH3:36])[CH3:35]

Inputs

Step One
Name
(4Benzyl-6-ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester
Quantity
71 g
Type
reactant
Smiles
C(C)OC(CC1N(C(CN(C1)CC1=CC=CC=C1)CC(=O)OCC)C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
77.8 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
117.2 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
3.07 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was purged with nitrogen
ADDITION
Type
ADDITION
Details
Pd/C (10%, 50% moisture, 3.6 g) was added
CUSTOM
Type
CUSTOM
Details
The flask was closed
CUSTOM
Type
CUSTOM
Details
purged with hydrogen (3×)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the foamy residue (92.7 g) was dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2CC(CC(C1)N2C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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